2-(4-Acetylbenzyl)-1H-indazol-3(2H)-one
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Overview
Description
2-(4-Acetylbenzyl)-1H-indazol-3(2H)-one is an organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylbenzyl)-1H-indazol-3(2H)-one typically involves the reaction of 4-acetylbenzyl chloride with 1H-indazole-3(2H)-one under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylbenzyl)-1H-indazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-carboxybenzyl derivatives.
Reduction: Formation of 4-hydroxybenzyl derivatives.
Substitution: Formation of halogenated benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-Acetylbenzyl)-1H-indazol-3(2H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylbenzyl)-1H-indazol-3(2H)-one
- 2-(4-Chlorobenzyl)-1H-indazol-3(2H)-one
- 2-(4-Nitrobenzyl)-1H-indazol-3(2H)-one
Comparison
2-(4-Acetylbenzyl)-1H-indazol-3(2H)-one is unique due to the presence of the acetyl group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Compared to its analogs, the acetyl group provides additional reactivity, allowing for the formation of a wider range of derivatives.
Properties
CAS No. |
89438-62-0 |
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Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-[(4-acetylphenyl)methyl]-1H-indazol-3-one |
InChI |
InChI=1S/C16H14N2O2/c1-11(19)13-8-6-12(7-9-13)10-18-16(20)14-4-2-3-5-15(14)17-18/h2-9,17H,10H2,1H3 |
InChI Key |
BVJVQDMEVBCGIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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